Licostinel, chemically known as 6,7-dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione, is a synthetic compound investigated for its neuroprotective properties. [, , , , , ] It acts as a potent and competitive antagonist of the glycine site at the N-methyl-D-aspartate (NMDA) receptor. [, ] Licostinel's significance in scientific research stems from its potential as a therapeutic agent for conditions involving excitotoxicity, particularly ischemic stroke. [, ]
Licostinel can be synthesized through a multi-step process starting from 3,4-dichloroaniline. []
This synthetic route achieves a total yield of 69.4%. [] A radiolabeled version of Licostinel, incorporating Carbon-11 ([11C]) in the heterocyclic ring, has been synthesized for in vivo biodistribution and Positron Emission Tomography (PET) tracer studies. [] This synthesis utilizes diethyl [1-11C]oxalate as the radiolabeling precursor and involves reacting it with either 4,5-dichloro-3-nitro-1,2-phenylenediamine or 4,5-dichloro-1,2-phenylenediamine followed by nitration, resulting in [11C]Licostinel. []
The molecular structure of Licostinel consists of a quinoxaline-2,3-dione core with specific substituents. [] Detailed structural information and analyses, including bond lengths, bond angles, and spatial arrangement of atoms, are crucial to understanding its interaction with the NMDA receptor glycine site. Unfortunately, the provided abstracts do not contain specific data or analyses regarding Licostinel's molecular structure.
Licostinel acts by competitively binding to the glycine site of the NMDA receptor. [, ] The NMDA receptor, a glutamate receptor subtype, plays a crucial role in excitatory neurotransmission and synaptic plasticity. [] Excessive activation of NMDA receptors, leading to excitotoxicity, has been implicated in various neurological disorders, including ischemic stroke. [] By blocking the glycine site, Licostinel prevents the binding of glycine, a co-agonist required for NMDA receptor activation. [, ] This antagonism inhibits excessive NMDA receptor activity and its downstream excitotoxic effects, potentially offering neuroprotection. [, ]
Licostinel's primary scientific application centers around its potential as a neuroprotective agent, particularly in the context of ischemic stroke. [, , ] Preclinical studies demonstrate its efficacy in animal models of cerebral ischemia. [, ] Additionally, researchers have investigated its potential role in mitigating neurotoxicity induced by dexamethasone, a synthetic glucocorticoid receptor agonist. [] Results from behavioral studies in mice suggest that Licostinel might counteract the negative cognitive and motor effects associated with dexamethasone administration. [] This finding suggests broader applications of Licostinel in conditions involving glucocorticoid-induced neurotoxicity.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: